molecular formula C18H20N2O4S B11051396 N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide

N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide

Cat. No. B11051396
M. Wt: 360.4 g/mol
InChI Key: QSUQKFNDJFQIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]dioxepin core. This core can be synthesized through a series of condensation reactions involving appropriate aromatic precursors. The piperidine-1-sulfonamide moiety is then introduced through nucleophilic substitution reactions, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines under specific conditions.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide
  • N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide

Uniqueness

N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide stands out due to its unique combination of the dibenzo[b,e][1,4]dioxepin core and the piperidine-1-sulfonamide moiety. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(6H-benzo[b][1,4]benzodioxepin-8-yl)piperidine-1-sulfonamide

InChI

InChI=1S/C18H20N2O4S/c21-25(22,20-10-4-1-5-11-20)19-15-8-9-16-14(12-15)13-23-17-6-2-3-7-18(17)24-16/h2-3,6-9,12,19H,1,4-5,10-11,13H2

InChI Key

QSUQKFNDJFQIDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.